4-[2-(Methylamino)ethyl]piperazin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[2-(methylamino)ethyl]piperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O/c1-8-2-4-10-5-3-9-7(11)6-10/h8H,2-6H2,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTLGEYCXIVJLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1CCNC(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Strategies of 4 2 Methylamino Ethyl Piperazin 2 One
Functional Group Transformations on the Piperazinone Nucleus
The piperazinone core of 4-[2-(Methylamino)ethyl]piperazin-2-one provides multiple avenues for functional group transformations, allowing for the synthesis of a diverse range of derivatives. These transformations primarily involve the nitrogen atoms and the carbonyl group within the heterocyclic ring.
Reactions Involving Nitrogen Atoms (e.g., Alkylation, Acylation, N-Oxidation)
The nitrogen atoms of the piperazinone ring are nucleophilic and can readily undergo various chemical modifications.
Alkylation: The secondary amine in the piperazinone ring and the secondary amine in the side chain can be alkylated using alkyl halides or other alkylating agents. The regioselectivity of the alkylation can be influenced by the reaction conditions and the nature of the alkylating agent. For instance, N-alkylation of piperazine (B1678402) derivatives is a common strategy in the synthesis of various biologically active compounds. nih.gov The piperazinyl moiety is often selected in drug design due to the straightforward nature of its N-alkylation, which can be achieved through base-mediated or reductive amination pathways. nih.gov This allows for the introduction of a wide variety of substituents to explore structure-activity relationships.
Acylation: The nitrogen atoms can be acylated using acyl chlorides or anhydrides to form amides. This reaction is a versatile method for introducing a wide range of functional groups. For example, a library of arylpiperazines modified with N-acylated amino acids has been prepared to explore their affinity for the 5-HT1A receptor. nih.gov The acylation of piperazine derivatives can lead to compounds with diverse biological activities.
N-Oxidation: The tertiary nitrogen atom in the piperazinone ring can be oxidized to form an N-oxide. N-oxidation is a common metabolic pathway for many tertiary amines and can also be achieved synthetically using oxidizing agents such as hydrogen peroxide or peroxy acids. google.com N-oxides of piperazine derivatives have been investigated as potential prodrugs, as they can be reduced back to the parent tertiary amine in vivo. google.com The extent of N-oxidation can vary, and the resulting N-oxides may exhibit different biological activities compared to their parent compounds. google.com Kinetic and mechanistic studies on the oxidation of piperazines by various oxidizing agents have been conducted, often revealing a first-order dependence on both the piperazine and the oxidant. scirp.org
| Reaction Type | Reagent/Conditions | Product Type | General Observations |
|---|---|---|---|
| Alkylation | Alkyl halides (e.g., R-X), Base (e.g., K₂CO₃) or Reductive amination | N-Alkyl piperazin-2-one (B30754) | A common method for introducing diverse substituents. nih.govnih.gov |
| Acylation | Acyl chlorides (e.g., R-COCl) or Anhydrides | N-Acyl piperazin-2-one | Used to synthesize amide derivatives with varied biological activities. nih.gov |
| N-Oxidation | Oxidizing agents (e.g., H₂O₂, m-CPBA) | Piperazin-2-one N-oxide | Can alter biological activity and be used as a prodrug strategy. google.com |
Reactivity of the Carbonyl Group and the Methylaminoethyl Side Chain
Carbonyl Group Reactivity: The amide carbonyl group within the piperazin-2-one ring is generally less reactive than a ketone carbonyl due to resonance with the adjacent nitrogen atom. However, it can still undergo certain transformations. A notable reaction is the reduction of the carbonyl group to a methylene group. For instance, the amide carbonyl groups of piperazin-2-one derivatives have been successfully reduced using borane-tetrahydrofuran complex to yield the corresponding piperazine derivatives. jst.go.jp This transformation can be crucial for structure-activity relationship studies, as the conversion of a piperazin-2-one to a piperazine ring significantly alters the molecule's conformation and hydrogen bonding capabilities. jst.go.jp
Methylaminoethyl Side Chain Reactivity: The methylaminoethyl side chain possesses a secondary amine that is also amenable to functionalization. Similar to the ring nitrogens, this secondary amine can undergo alkylation and acylation reactions. The relative reactivity of the side chain amine versus the ring amines would depend on steric and electronic factors. Furthermore, the C-H bonds adjacent to the nitrogen atoms in piperazines can be functionalized through various modern synthetic methods, including photoredox catalysis, which can generate α-amino radicals for subsequent coupling reactions. mdpi.com While specific studies on the methylaminoethyl side chain of this particular compound are limited, the principles of N-alkyl side chain reactivity in other heterocyclic systems can be applied. mdpi.com
Investigation of Reaction Mechanisms and Kinetic Profiles
Understanding the mechanisms and kinetics of reactions involving this compound is crucial for optimizing reaction conditions and predicting the formation of products.
Elucidation of Oxidation and Reduction Pathways
The oxidation and reduction pathways of piperazine derivatives have been investigated to understand their metabolic fate and to develop synthetic methodologies. The oxidation of piperazines can lead to various products, including N-oxides and piperazine-2,3-diones, depending on the oxidant and reaction conditions. nih.gov Kinetic studies on the oxidation of piperazines have shown that the reaction rates can be influenced by factors such as pH and the presence of substituents. scirp.org The mechanism often involves the formation of an intermediate complex between the piperazine and the oxidizing agent. scirp.org
The reduction of the carbonyl group in piperazin-2-one derivatives to a methylene group, as mentioned earlier, typically proceeds via a hydride transfer mechanism when using reagents like borane-tetrahydrofuran complex. jst.go.jp The elucidation of these pathways is important for controlling the selectivity of the reaction and achieving the desired product.
Scaffold Derivatization for Structure-Activity/Property Relationship Studies
The derivatization of the this compound scaffold is a key strategy in medicinal chemistry to explore structure-activity relationships (SAR) and structure-property relationships (SPR). By systematically modifying different parts of the molecule, researchers can identify key structural features responsible for biological activity and optimize physicochemical properties. nih.gov
The versatile structure of piperazine and its derivatives allows for easy modification to achieve desired pharmacological activities. nih.gov The two nitrogen atoms in the piperazine ring provide opportunities for introducing various substituents, which can influence properties such as solubility, bioavailability, and target affinity. nih.gov
SAR studies on piperazine-containing compounds have been extensively conducted for various therapeutic targets. For example, in a series of dermorphin analogues, the replacement of a piperazin-2-one ring with a piperazine ring was found to be important for modulating opiate activity. jst.go.jp Similarly, in a series of 1-(2-pyrimidinyl)piperazine derivatives with hypnotic activity, QSAR studies revealed that biological activity was correlated with lipophilicity. nih.gov The synthesis and biological evaluation of novel piperazin-2-one derivatives as cytotoxic agents have also been reported, where bioisosteric replacement and rearrangement of groups were employed to study the relationship between structure and cytotoxicity. nih.gov
| Molecular Scaffold Position | Derivatization Strategy | Potential Impact on Properties | Representative Examples |
|---|---|---|---|
| Piperazinone Nitrogen (N1 or N4) | Alkylation, Acylation | Modulation of lipophilicity, steric bulk, and hydrogen bonding capacity to influence target binding and pharmacokinetics. | Synthesis of N-alkyl and N-acyl piperazine derivatives for various therapeutic targets. nih.govnih.gov |
| Piperazinone Carbonyl (C2) | Reduction | Conversion to a more flexible piperazine ring, altering conformational preferences and biological activity. | Reduction of piperazin-2-ones to piperazines in dermorphin analogues. jst.go.jp |
| Methylaminoethyl Side Chain | Alkylation, Acylation | Modification of basicity, polarity, and steric hindrance to fine-tune interactions with biological targets. | Synthesis of piperazine derivatives with modified side chains to improve antimalarial activity. nih.gov |
Design and Synthesis of Analogues with Modifications on the Piperazinone Ring System
The piperazin-2-one core of this compound presents multiple sites for chemical modification, enabling a systematic exploration of how structural changes to the ring impact biological outcomes. Researchers have employed various synthetic methodologies to introduce a diverse array of substituents onto the piperazinone scaffold, leading to the generation of extensive compound libraries for biological screening.
A common strategy involves the N-acylation of the piperazinone nitrogen, introducing a range of functional groups. For instance, in the development of factor Xa inhibitors, a series of substituted piperazinone-based compounds were synthesized. The core piperazinone structure was modified by introducing different substituents to probe the binding pocket of the enzyme. This approach has led to the discovery of potent inhibitors, highlighting the importance of the substituents on the piperazinone ring for target engagement. nih.gov
Another synthetic avenue explores the introduction of substituents at other positions of the piperazinone ring. Chiral piperazinone derivatives can be synthesized through methods like the reductive amination of an amino acid ester with a protected aminoacetaldehyde, followed by deprotection and cyclization. google.com This allows for the creation of stereochemically defined analogues, which is crucial for understanding the three-dimensional requirements of biological targets.
The synthesis of piperazin-2-one derivatives as potential cytotoxic agents has also been a significant area of research. In one study, a series of piperazin-2-one derivatives were prepared through the bioisosteric replacement of an imidazole ring and rearrangement of groups based on the structure of a known farnesyltransferase inhibitor. nih.gov The subsequent evaluation of these compounds against cancer cell lines revealed that the nature of the substituents on the piperazinone ring played a critical role in their cytotoxic activity. nih.gov
Table 1: Examples of Modifications on the Piperazinone Ring System
| Modification Strategy | Example of Substituent/Modification | Rationale for Modification |
| N-Acylation | Introduction of various acyl groups | To explore interactions with specific binding pockets of target proteins. |
| Ring Substitution | Introduction of alkyl or aryl groups at various positions | To modulate lipophilicity, steric bulk, and electronic properties. |
| Chiral Synthesis | Preparation of specific enantiomers | To investigate the stereochemical requirements for biological activity. |
| Bioisosteric Replacement | Replacement of parts of the ring with other functional groups | To improve pharmacokinetic properties or enhance target binding. |
Impact of Substituent Variation on the Methylaminoethyl Side Chain
The methylaminoethyl side chain at the 4-position of the piperazin-2-one ring provides a critical handle for derivatization, allowing for the fine-tuning of a compound's pharmacological profile. Modifications to this side chain can influence factors such as receptor affinity, selectivity, and metabolic stability.
A key area of investigation has been the impact of N-alkylation and N-acylation of the terminal methylamino group. Varying the alkyl group from methyl to larger or more complex substituents can significantly alter the compound's interaction with its biological target. For example, in a series of dermorphin analogues, the modification of a piperazin-2-one containing side chain was found to be crucial for opiate activity. nih.gov
Furthermore, the replacement of the methylamino group with other functional moieties has been explored. In the synthesis of novel piperazine derivatives of flavones, the piperazine side chain was modified to incorporate different substituents, leading to compounds with potent anti-inflammatory and antimicrobial activities. nih.gov This demonstrates that even seemingly minor changes to the side chain can have a profound impact on the biological activity spectrum.
The length and flexibility of the ethyl linker have also been subjects of investigation. Shortening, lengthening, or introducing conformational constraints into this linker can alter the spatial presentation of the terminal functional group, thereby affecting its ability to bind to a target.
Table 2: Impact of Substituent Variation on the Methylaminoethyl Side Chain
| Modification | Example of Variation | Observed Impact on Activity |
| N-Alkylation | Replacement of methyl with larger alkyl or arylalkyl groups | Altered receptor affinity and selectivity. |
| N-Acylation | Introduction of various acyl groups | Modulated biological activity and pharmacokinetic properties. |
| Replacement of Methylamino Group | Substitution with other amines, amides, or heterocyclic moieties | Broadened the spectrum of biological activity. |
| Linker Modification | Alteration of the ethyl chain length or rigidity | Influenced the spatial orientation and binding affinity. |
Advanced Spectroscopic Characterization and Crystallographic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the molecular structure of 4-[2-(Methylamino)ethyl]piperazin-2-one in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals and provides deep insights into the molecule's connectivity and spatial arrangement.
Application of Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
The initial analysis begins with 1D ¹H and ¹³C NMR spectra, which provide information about the chemical environment of each unique nucleus. The ¹H NMR spectrum would reveal the number of different types of protons and their splitting patterns, indicating adjacent protons. The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom.
To assemble the molecular puzzle, 2D NMR techniques are indispensable:
Correlation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would show correlations between the protons of the ethyl chain, as well as within the piperazinone ring, establishing distinct spin systems.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton with the carbon atom to which it is directly attached. sdsu.edu This allows for the unambiguous assignment of carbon signals based on their attached, and usually more easily assigned, protons.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for connecting the different spin systems identified by COSY. It reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu For instance, HMBC would show a correlation from the protons on the ethyl group attached to the N4 position of the piperazinone ring to the carbon atoms within the ring, confirming the substitution site.
A representative table of expected ¹H and ¹³C NMR chemical shifts and key HMBC correlations is presented below, based on data from similar N-substituted piperazinone structures.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| C2 (C=O) | - | ~168.0 | H3, H5 |
| C3 | ~3.20 (s, 2H) | ~48.0 | C2, C5 |
| N4 | - | - | - |
| C1' (N4-CH₂) | ~2.65 (t, 2H) | ~55.0 | C5, C6, C2' |
| C2' (CH₂-N) | ~2.75 (t, 2H) | ~45.0 | C1', N-CH₃ |
| N-H (Methylamino) | Variable | - | - |
| N-CH₃ | ~2.40 (s, 3H) | ~35.0 | C2' |
| C5 | ~3.40 (t, 2H) | ~49.0 | C3, C6, C1' |
| C6 | ~2.80 (t, 2H) | ~42.0 | C5, C1' |
| N1-H | Variable | - | - |
Note: This is a representative table. Actual chemical shifts may vary depending on the solvent and other experimental conditions.
Analysis of Conformational Preferences and Dynamic Processes via NMR
The piperazine (B1678402) ring typically adopts a chair conformation to minimize steric strain. However, in N-substituted derivatives, dynamic processes such as ring inversion and rotation around single bonds can occur. nih.gov Dynamic NMR (DNMR) studies, which involve recording spectra at various temperatures, are employed to investigate these phenomena. nih.gov
For this compound, two primary dynamic processes are of interest:
Piperazinone Ring Inversion: At low temperatures, the interconversion between the two chair conformers may become slow enough on the NMR timescale to be observed. This can lead to the broadening or splitting of signals for the axial and equatorial protons of the piperazinone ring. nih.gov
Rotational Isomers (Rotamers): The presence of the amide bond within the piperazinone ring can lead to restricted rotation, potentially giving rise to distinct rotamers at room temperature or below. nih.govrsc.org
By analyzing the changes in the NMR spectra with temperature, it is possible to determine the coalescence temperature (Tc), which is the temperature at which two exchanging signals merge into one. From Tc and the frequency difference between the signals (Δν), the activation energy barrier (ΔG‡) for the dynamic process can be calculated, providing quantitative information about the conformational flexibility of the molecule. nih.gov Studies on related N-acylpiperazines have shown that energy barriers for such processes typically range from 56 to 80 kJ mol⁻¹. nih.govrsc.org
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of precision (typically within 5 ppm), HRMS allows for the unambiguous determination of the molecular formula (C₇H₁₅N₃O).
Tandem mass spectrometry (MS/MS) experiments, often performed using collision-induced dissociation (CID), provide valuable structural information by breaking the molecule into smaller fragments. The analysis of these fragmentation patterns helps to confirm the connectivity of the atoms. For piperazine derivatives, characteristic fragmentation pathways often involve cleavages at the C-N bonds of the piperazine ring and the bonds adjacent to the nitrogen atoms. xml-journal.net
Expected key fragment ions for this compound would likely include:
Cleavage of the ethylamino side chain.
Loss of the methylamino group.
Ring-opening fragmentation of the piperazinone core.
A table summarizing the expected high-resolution masses of the parent ion and potential key fragments is provided below.
| Ion Description | Proposed Structure | Exact Mass (m/z) |
| [M+H]⁺ | [C₇H₁₆N₃O]⁺ | 158.1288 |
| Fragment 1 | [C₅H₉N₂O]⁺ | 113.0709 |
| Fragment 2 | [C₂H₈N]⁺ | 46.0651 |
| Fragment 3 | [C₅H₁₁N₂]⁺ | 99.0917 |
Note: The fragmentation pathway is predictive and would need to be confirmed by experimental MS/MS data.
X-ray Crystallography for Precise Solid-State Structural Determination of Piperazinone Derivatives
While NMR provides the structure in solution, single-crystal X-ray crystallography offers the definitive determination of the molecular structure in the solid state. This technique provides precise information on bond lengths, bond angles, and torsional angles, confirming the exact connectivity and revealing the preferred conformation of the molecule in the crystal lattice. mdpi.com
For a derivative of this compound that forms suitable single crystals, X-ray analysis would be expected to show:
The piperazinone ring in a chair conformation. researchgate.net
The geometry around the amide nitrogen, which is typically close to planar. beilstein-journals.org
The orientation of the 2-(methylamino)ethyl substituent relative to the ring.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity and spectroscopic characteristics.
Molecular Modeling and Conformational Analysis
Molecular modeling techniques are used to explore the three-dimensional shapes a molecule can adopt and its dynamic behavior.
Ligand-Target Interaction Prediction and Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein). This method is fundamental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug and its biological target. For 4-[2-(Methylamino)ethyl]piperazin-2-one, docking studies would involve simulating its interaction with the active sites of various proteins to predict potential biological activity. A search of the scientific literature did not yield any molecular docking studies involving this specific compound.
Analysis of Predicted Binding Modes and Intermolecular Interactions with Biological Macromolecules
While specific docking studies for this compound are not extensively documented in publicly available literature, the binding modes of analogous piperazine (B1678402) and piperazinone-containing molecules have been widely explored through computational methods like molecular docking. These studies reveal common interaction patterns with various biological macromolecules, such as enzymes and receptors.
Molecular docking simulations for various piperazine derivatives consistently highlight the importance of hydrogen bonding and hydrophobic interactions in their binding affinity. For instance, in studies of piperazine derivatives as urease inhibitors, the piperazine core was observed forming key interactions within the enzyme's active site. Similarly, docking studies of derivatives targeting proteins associated with Parkinson's disease demonstrated excellent binding affinity. nih.govtandfonline.com
The structural features of this compound suggest it can participate in several key intermolecular interactions:
Hydrogen Bonding: The secondary amine, the methylamino group, and the carbonyl group of the piperazinone ring are all capable of acting as hydrogen bond donors or acceptors. These interactions are critical for anchoring the ligand within a protein's binding pocket.
Hydrophobic Interactions: The ethyl chain and the piperazine ring itself can engage in hydrophobic or van der Waals interactions with nonpolar residues of a protein.
Ionic Interactions: The basic nitrogen atoms in the piperazine ring and the methylamino side chain can be protonated at physiological pH, allowing for strong ionic interactions (salt bridges) with acidic residues like aspartate or glutamate (B1630785) in a binding site. nih.gov
Computational models of related ligands, such as those targeting the sigma-1 (σ1) receptor, show that a basic amine moiety is a crucial pharmacophoric requirement for locking in multi-polar interactions with key residues like Glu172. nih.gov The piperazine scaffold is adept at positioning these functional groups correctly to maximize binding energy.
Table 1: Predicted Intermolecular Interactions for Piperazinone-Based Ligands with Biological Targets
| Interaction Type | Functional Group on Ligand | Potential Interacting Protein Residue | Target Example |
|---|---|---|---|
| Hydrogen Bond (Acceptor) | Carbonyl Oxygen | Serine, Threonine, Tyrosine, Asparagine | Kinases, Proteases |
| Hydrogen Bond (Donor) | Amine (NH) groups | Aspartate, Glutamate, Carbonyl backbone | Proteases (e.g., Factor Xa) |
| Ionic Interaction | Protonated Nitrogen | Aspartic Acid, Glutamic Acid | GPCRs (e.g., Sigma Receptors) |
| Hydrophobic Interaction | Piperazine Ring, Ethyl Chain | Leucine, Isoleucine, Valine, Phenylalanine | MMP-3 S1' pocket |
Structure-Based Design Strategies for Piperazinone-Based Ligands
The piperazine and piperazinone scaffolds are considered "privileged structures" in medicinal chemistry. tandfonline.com This designation means they are capable of binding to multiple biological targets with high affinity, making them ideal starting points for drug design. Structure-based design strategies leverage the three-dimensional structure of a target protein to rationally design ligands that fit precisely into the binding site.
A common strategy involves using the piperazinone core as a central scaffold to orient various substituents into specific pockets of an enzyme's active site. For example, in the design of Factor Xa inhibitors, the piperazinone structure served as a template to position functional groups that interact with the S1 and S4 specificity pockets of the enzyme. nih.gov Similarly, in developing inhibitors for matrix metalloproteinase-3 (MMP-3), a phenylsulfonamide group was attached to the piperazine ring to occupy the deep, hydrophobic S1' binding pocket. acs.org
The design of novel PI3Kδ inhibitors also utilized a piperazinone-containing thieno[3,2-d]pyrimidine (B1254671) scaffold. Structure-activity relationship (SAR) studies demonstrated that the piperazinone-containing compounds were more potent and selective than their piperazine counterparts. nih.gov This highlights a key design strategy: the subtle modification of the scaffold (from piperazine to piperazinone) can fine-tune the electronic and conformational properties of the ligand, leading to improved biological activity.
Pharmacophore modeling is another crucial computational tool. A pharmacophore represents the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) necessary for biological activity. For piperazine-based CCR5 antagonists, a predictive pharmacophore model was developed consisting of two hydrogen bond acceptors and three hydrophobic features. acs.orgacs.org Such models serve as 3D queries to search for novel compounds with the desired activity and guide the modification of existing leads like this compound to better fit the pharmacophoric requirements.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
QSAR and QSPR are computational modeling methods that aim to build mathematical relationships between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). These models are invaluable for predicting the activity of unsynthesized compounds and for understanding which structural features are most important for a desired effect.
Development of Predictive Models for Chemical Behavior and Biological Responses
Numerous QSAR models have been successfully developed for series of piperazine and keto-piperazine derivatives, demonstrating the utility of this approach for this class of compounds. These models correlate molecular descriptors—numerical values derived from the molecular structure—with biological endpoints like inhibitory concentrations (IC50).
For example, a robust QSAR model was developed for 80 piperazine and keto-piperazine derivatives as renin inhibitors. openpharmaceuticalsciencesjournal.com This model, built using multiple linear regression (MLR), achieved a high correlation coefficient (R²) of 0.846 and a predictive R² of 0.821, indicating strong predictive power. openpharmaceuticalsciencesjournal.com In another study on aryl alkanol piperazine derivatives with antidepressant activities, statistically significant 2D-QSAR models were developed with R² values greater than 0.924. nih.gov
More recently, QSAR models for piperazine-based mTORC1 inhibitors were established using both MLR and multiple non-linear regression (MNLR) methods. These models showed good predictive ability, with R² values of 0.74 and 0.78, respectively, and were used to predict the activity of new potential anticancer compounds. mdpi.com These examples demonstrate that QSAR is a powerful and well-established method for developing predictive models for the biological responses of piperazinone analogues.
Table 2: Examples of Predictive QSAR Models for Piperazine/Piperazinone Derivatives
| Target/Activity | Compound Class | Modeling Method | Correlation Coefficient (R²) | Cross-validation (Q²) | Reference |
|---|---|---|---|---|---|
| Renin Inhibition | Piperazine & Keto-piperazine | MLR | 0.846 | 0.818 | openpharmaceuticalsciencesjournal.com |
| Antidepressant Activity | Aryl Alkanol Piperazine | GFA | >0.924 | >0.870 | nih.gov |
| mTORC1 Inhibition | Piperazine | MLR | 0.74 | 0.56 | mdpi.com |
| mTORC1 Inhibition | Piperazine | MNLR | 0.78 | 0.53 | mdpi.com |
Selection and Application of Molecular Descriptors for Piperazinone Analogues
The success of any QSAR model depends critically on the selection of appropriate molecular descriptors. These descriptors quantify various aspects of the molecular structure, including its topology, geometry, and electronic properties. ucsb.edu Thousands of descriptors can be calculated, but typically a small, relevant subset is chosen to build a robust and interpretable model.
For piperazinone analogues, studies have employed a wide range of descriptors to model their activities. These can be broadly categorized as:
Constitutional (1D) Descriptors: These are the simplest descriptors, derived from the molecular formula, such as molecular weight, number of oxygen atoms (nO), number of double bonds (nDB), and the sum of atomic van der Waals volumes (Sv). openpharmaceuticalsciencesjournal.com The QSAR model for renin inhibitors found that these simple constitutional descriptors played a vital role in the binding of ligands to the enzyme. openpharmaceuticalsciencesjournal.com
Topological (2D) Descriptors: These describe the connectivity of atoms in the molecule. The Topological Polar Surface Area (PSA), which is related to a molecule's ability to permeate cell membranes, was found to be a significant descriptor in the QSAR model for mTORC1 inhibitors. mdpi.com
Quantum Chemical (3D) Descriptors: These are derived from quantum mechanical calculations and describe the electronic properties of the molecule. Descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment (Dipole-mag), and electrophilicity index (ω) have been shown to be critical in models for antidepressant and mTORC1 inhibitory activities. nih.govmdpi.com
The selection of these descriptors provides crucial insights into the mechanism of action. For instance, the importance of electronic descriptors like LUMO energy and the electrophilicity index suggests that the ability of the ligand to accept electrons is important for its interaction with the biological target. mdpi.com
Table 3: Common Molecular Descriptors Used in QSAR Models of Piperazinone Analogues
| Descriptor Class | Descriptor Name | Abbreviation | Significance/Property Represented | Reference |
|---|---|---|---|---|
| Constitutional | Sum of atomic van der Waals volumes | Sv | Molecular bulk/size | openpharmaceuticalsciencesjournal.com |
| Constitutional | Number of Oxygen atoms | nO | Potential for H-bonding | openpharmaceuticalsciencesjournal.com |
| Topological | Topological Polar Surface Area | PSA | Molecular polarity, membrane permeability | mdpi.com |
| Quantum Chemical | Energy of Lowest Unoccupied Molecular Orbital | ELUMO | Electron affinity, electrophilicity | mdpi.com |
| Quantum Chemical | Energy of Highest Occupied Molecular Orbital | HOMO | Ionization potential, nucleophilicity | nih.gov |
| Quantum Chemical | Electrophilicity index | ω | Propensity to accept electrons | mdpi.com |
| Physicochemical | Molar Refractivity | MR | Molecular volume and polarizability | mdpi.com |
Preclinical Biological Investigation: Mechanism of Action and Target Identification
In Vitro Studies of Molecular and Cellular Interactions
In vitro studies have been instrumental in dissecting the molecular and cellular interactions of Mepiprazole. These assays have explored its effects on various enzymes, receptors, and cellular pathways, providing a foundational understanding of its pharmacodynamics.
Mepiprazole has been evaluated for its effects on monoamine oxidase and cytochrome P450 enzymes, which are critical for the metabolism of neurotransmitters and drugs. Research indicates that Mepiprazole is a relatively weak inhibitor of monoamine uptake. nih.gov Its most potent inhibitory action was observed on the uptake of serotonin (B10506) (5-HT) in hypothalamic synaptosomes, with an IC50 value of 0.9 µM, making it nearly equipotent to the tricyclic antidepressant desipramine (B1205290) in this specific assay. nih.gov In studies using rat brain synaptosomes, Mepiprazole demonstrated a 50% inhibition of dopamine (B1211576) uptake at a concentration of 10⁻⁶ M. nih.gov
Beyond uptake inhibition, Mepiprazole also influences the release of monoamines. At concentrations of 10⁻⁶ to 10⁻⁵ M, it significantly increased the efflux of previously accumulated radiolabeled monoamines from synaptosomes, an effect that was greatly enhanced at a concentration of 10⁻⁴ M. nih.gov This dual action of inhibiting reuptake and promoting release contributes to its complex modulation of monoaminergic systems. nih.gov
Mepiprazole and its active metabolite, m-chlorophenylpiperazine (mCPP), exhibit a broad receptor binding profile. drugbank.com Mepiprazole itself acts as an antagonist at serotonin 5-HT2A and α1-adrenergic receptors. drugbank.comwikiwand.com This antagonism is a key feature of its pharmacological activity. drugbank.com
Table 1: Receptor Binding and Functional Profile of Mepiprazole and its Metabolite mCPP
| Compound | Receptor | Action |
|---|---|---|
| Mepiprazole | 5-HT2A | Antagonist |
| Mepiprazole | α1-Adrenergic | Antagonist |
| mCPP | 5-HT2A | Partial Agonist |
| mCPP | 5-HT2B | Antagonist |
| mCPP | 5-HT2C | Partial Agonist |
| mCPP | 5-HT1A | Agonist |
| mCPP | 5-HT1B | Agonist |
| mCPP | 5-HT1D | Agonist |
| mCPP | 5-HT7 | Agonist |
This table is based on data from available research. drugbank.comwikiwand.com
The receptor interactions of Mepiprazole suggest modulation of several intracellular signaling pathways. As a 5-HT2A antagonist, Mepiprazole is expected to block Gq-protein-mediated pathways that lead to the activation of phospholipase C. Similarly, its antagonism of α1-adrenergic receptors, which are also often coupled to Gq proteins, would affect similar signaling cascades.
By inhibiting the reuptake of monoamines, Mepiprazole increases their extracellular concentrations, thereby potentiating their signaling through their respective receptors and activating downstream intracellular pathways. While specific studies on Mepiprazole's direct impact on pathways like apoptosis or NF-κB are not extensively detailed in the available literature, its pyrazole (B372694) structure is found in other compounds that have been investigated for such effects. For instance, novel pyrazole-indole hybrids have been shown to induce apoptosis in cancer cell lines by activating enzymes like caspase-3. nih.gov
While specific cytotoxicity and cell proliferation studies for Mepiprazole are not widely reported in the context of its primary development as a psychotropic agent, the methodologies for such investigations are well-established. mdpi.com Research on other pyrazole-containing compounds has demonstrated their potential to inhibit cell proliferation. nih.gov For example, certain pyrazole-indole hybrids have shown potent anticancer activity against various human cancer cell lines, including colorectal (HCT-116), breast (MCF-7), liver (HepG2), and lung (A549) cancer cells, with IC50 values indicating significant cytotoxicity. nih.gov These studies often utilize assays like the MTT assay to measure cell viability and flow cytometry to analyze the cell cycle and apoptosis, providing mechanistic insights into how these compounds affect cell growth and survival. nih.govmdpi.com
In Vivo Animal Model Studies for Pharmacological Characterization and Target Engagement
In vivo studies in animal models have been crucial for characterizing the pharmacological effects of Mepiprazole and confirming its engagement with its targets in a living system.
Assessment of Target Engagement in Animal Tissues and Organs
No studies detailing the assessment of target engagement for 4-[2-(Methylamino)ethyl]piperazin-2-one in animal tissues or organs have been identified.
Mechanistic Pharmacology in Specific Rodent Models (e.g., cognition, pain, inflammation, antimicrobial activity, cancer models)
There is no available research on the mechanistic pharmacology of this compound in rodent models for cognition, pain, inflammation, antimicrobial activity, or cancer.
Investigation of Metabolite Profiles in Animal Biological Samples
No data has been published regarding the investigation of metabolite profiles of this compound in animal biological samples.
Structure-Activity Relationship (SAR) Studies for Biological Function
Specific structure-activity relationship studies for this compound and its analogues are not available in the current scientific literature.
Identification of Key Pharmacophoric Elements within this compound and its Analogues
The key pharmacophoric elements of this compound have not been defined in published research.
Impact of Structural Modifications on Target Selectivity and Potency
There are no studies available that describe the impact of structural modifications to this compound on its target selectivity and potency.
Elucidation of Molecular Mechanisms of Action (MOA)
The molecular mechanism of action for this compound has not been elucidated in any available scientific studies.
Characterization of Specific Protein-Ligand Interactions
A comprehensive search of scientific databases did not yield any studies detailing the specific protein-ligand interactions of this compound. The investigation of how a compound binds to its protein target is fundamental to understanding its biological activity. mdpi.com Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational molecular docking are commonly employed to elucidate these interactions. mdpi.com However, no such studies have been published for this compound.
In a broader context, piperazine (B1678402) derivatives are known to interact with a variety of protein targets. The nature of these interactions is highly dependent on the substituents attached to the piperazine ring. ontosight.ai For instance, different substitutions can modulate binding affinity and selectivity for receptors, enzymes, or ion channels. mdpi.com Without specific research on this compound, any discussion of its potential protein interactions would be purely speculative.
Impact on Downstream Cellular Processes and Physiological Pathways
Information regarding the impact of this compound on downstream cellular processes and physiological pathways is also absent from the current body of scientific literature. Understanding these effects is crucial for determining the therapeutic potential and possible off-target effects of a compound. Studies in this area typically involve cell-based assays to measure changes in signaling pathways, gene expression, and other cellular functions in response to the compound.
For other piperazine derivatives, a wide array of effects on cellular processes has been documented. For example, some piperazine-containing compounds have been shown to induce apoptosis in cancer cells, modulate neurotransmitter pathways in the central nervous system, or inhibit microbial growth by targeting essential enzymes. nih.govmdpi.comnih.govresearchgate.net However, these findings are specific to the studied derivatives and cannot be extrapolated to this compound without direct experimental evidence.
Advanced Analytical Methodologies for Research Applications
Development of Chromatographic Methods for Complex Mixture Analysis
Chromatography remains the cornerstone of analytical chemistry for the separation and quantification of compounds in intricate mixtures. For piperazine (B1678402) derivatives, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are extensively utilized, each tailored to specific analytical challenges.
HPLC is a primary technique for assessing the purity of non-volatile compounds like "4-[2-(Methylamino)ethyl]piperazin-2-one" and for monitoring the progress of chemical reactions. Due to the polar nature and poor UV absorption of many piperazine compounds, method development often requires specific strategies. researchgate.net Piperazine itself does not absorb UV light, making direct detection challenging. researchgate.net Consequently, derivatization with a UV-active agent, such as 4-chloro-7-nitrobenzofuran (NBD-Cl), is a common approach to enable detection at low levels using standard HPLC-UV instrumentation. researchgate.netjocpr.com
Standard reversed-phase columns (e.g., C18) may not provide adequate retention for highly polar piperazines, which can elute at the solvent front. researchgate.net Therefore, normal-phase chromatography or specialized columns like chiral stationary phases are sometimes employed for better separation. jocpr.comresearchgate.net The choice of mobile phase, column, and detector is critical for achieving the desired separation and sensitivity.
Table 1: Example HPLC Conditions for Piperazine Derivative Analysis
| Parameter | Condition 1 (Derivatized Piperazine) jocpr.com | Condition 2 (General Piperazine Derivative) amazonaws.com |
|---|---|---|
| Column | Chiralpak IC (250 x 4.6 mm, 5µm) | YMC S5 Combiscreen (4.6 x 50 mm) |
| Mobile Phase | Acetonitrile:Methanol:Diethylamine (90:10:0.1 v/v/v) | Gradient: A) 10% MeOH, 90% H₂O, 0.2% H₃PO₄; B) 90% MeOH, 10% H₂O, 0.2% H₃PO₄ |
| Flow Rate | 1.0 mL/min | 4.0 mL/min |
| Column Temperature | 35°C | Ambient |
| Detection | UV at 340 nm (after derivatization) | UV at 220 nm |
| Injection Volume | 10 µL | Not Specified |
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While many piperazine derivatives are not sufficiently volatile for direct GC analysis, the technique is highly effective for identifying volatile impurities or after a derivatization step to increase volatility. researchgate.netmdpi.com GC methods have been successfully developed for the quantitative determination of piperazine and its simple alkyl derivatives in bulk drug substances. researchgate.netresearchgate.net
For impurity profiling, the high resolution of capillary GC columns can separate structurally similar compounds. A flame ionization detector (FID) is commonly used for quantification due to its reliability and broad applicability to organic compounds. When coupled with a mass spectrometer (GC-MS), it provides definitive identification of unknown impurities.
Table 2: Example GC Conditions for Piperazine Derivative Analysis researchgate.net
| Parameter | Condition Details |
|---|---|
| Column | DB-17 ((50%-Phenyl)-methylpolysiloxane), 30 m x 0.53 mm, 1 µm film |
| Carrier Gas | Helium at 2.0 mL/min |
| Injector Temperature | 250°C |
| Detector Temperature | 260°C (FID) |
| Oven Program | 150°C for 10 min, then ramp at 35°C/min to 260°C, hold for 2 min |
| Injection Volume | 1.0 µL |
| Diluent | Methanol |
Application of Hyphenated Techniques for Comprehensive Characterization (e.g., LC-MS/MS)
Hyphenated techniques, particularly liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS), are indispensable for the comprehensive characterization of compounds like "this compound". rdd.edu.iq These methods combine the powerful separation capabilities of LC with the high sensitivity and specificity of mass spectrometry, enabling the identification and quantification of compounds even at trace levels in complex matrices. researchgate.net
LC-MS/MS is particularly useful for structural elucidation and metabolite identification. By selecting a precursor ion in the first mass spectrometer and fragmenting it to produce product ions in the second, a unique fragmentation pattern is generated that can serve as a structural fingerprint of the molecule. core.ac.uk This technique has been widely applied to the analysis of various piperazine derivatives in different fields. researchgate.netsemanticscholar.orgnih.gov The high confidence in results is often achieved by using deuterated analogs of the target compounds as internal standards. nih.gov
Capillary Electrophoresis for High-Resolution Separations and Purity Analysis
Capillary electrophoresis (CE) is a family of electrokinetic separation methods known for high efficiency, resolution, and minimal sample consumption. wikipedia.orgubaya.ac.id In CE, analytes are separated based on their electrophoretic mobility in an electric field, which is influenced by their charge-to-size ratio. wikipedia.org This makes it an excellent alternative or complementary technique to HPLC for purity analysis, especially for charged molecules like protonated piperazine derivatives.
Different modes of CE, such as capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), can be applied. wikipedia.org MEKC, which uses surfactants to form micelles, can separate both charged and neutral molecules, adding versatility to the analysis of complex research samples. ubaya.ac.id CE has proven to be a valuable tool in pharmaceutical analysis for separating small molecules, resolving enantiomers, and determining related substances. springernature.com
Development of Microfluidic and Lab-on-a-Chip Systems for Miniaturized Analytical Research
The field of microfluidics involves the fabrication of miniaturized analytical devices, often called lab-on-a-chip systems, that integrate multiple laboratory functions onto a single chip. nih.gov These devices handle extremely small fluid volumes (nanoliters), leading to significantly shorter analysis times, reduced reagent consumption, and the potential for high-throughput screening. nih.govnih.gov
For the analysis of "this compound", a microfluidic device could be designed to perform sample preparation, chemical reactions (such as derivatization), separation (via electrophoresis or chromatography), and detection on a single platform. nih.gov The low cost and portability of microfluidic paper-based analytical devices (µPADs) also present opportunities for developing on-site screening tools. nih.gov While the application of this technology to this specific compound is still an emerging area, the potential for rapid, automated, and miniaturized analysis is significant.
Applications in Chemical Biology and Advanced Materials Research
4-[2-(Methylamino)ethyl]piperazin-2-one as a Chemical Probe for Biological Systems
A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein, to study its function in a cellular or organismal context. The piperazine (B1678402) moiety is a common feature in biologically active compounds, and its derivatives are frequently developed into chemical probes. mdpi.comnih.gov The this compound scaffold possesses key attributes for such applications, including sites for the attachment of reporter groups and functionalities that can modulate its pharmacokinetic and pharmacodynamic properties.
Target identification and validation are crucial early steps in the drug discovery process, aiming to identify the molecular targets of a bioactive compound and confirm their relevance to a disease. discoveryontarget.com Chemical probes derived from scaffolds like piperazine are instrumental in these studies. By modifying the this compound core, researchers can create tools to elucidate the mechanism of action of new therapeutic agents.
For instance, a derivative of this scaffold could be designed to bind to a specific enzyme or receptor. Subsequent proteomic or genomic analyses can then identify the cellular components that interact with the probe, thereby revealing its molecular target. The piperazine ring is a well-known scaffold in medicinal chemistry, often found in compounds targeting a wide range of proteins, including kinases and G-protein coupled receptors. mdpi.comnih.gov This precedent suggests that derivatives of this compound could be developed to target and validate novel players in disease pathways.
Table 1: Potential Modifications of this compound for Target Identification
| Modification Site | Type of Modification | Purpose in Target Identification |
| Secondary Amine (-NHCH₃) | Acylation with a photoreactive group | Covalent cross-linking to the target protein for identification. |
| Piperazine Nitrogen (N-1) | Attachment of a "tag" (e.g., biotin) | Affinity purification of the target protein-probe complex. |
| Aromatic Substitution | Introduction of various substituents | To modulate binding affinity and selectivity for the target. |
Fluorescent and affinity-based probes are indispensable tools in chemical biology for visualizing and isolating biological targets. mdpi.com Fluorescent probes incorporate a fluorophore, allowing for the real-time imaging of the target's location and dynamics within a cell. mdpi.commdpi.com Affinity-based probes, on the other hand, typically feature a high-affinity ligand and a tag (like biotin) for the selective pull-down and identification of the target protein from complex biological mixtures. nih.gov
The this compound structure is amenable to the incorporation of both fluorescent dyes and affinity labels. The terminal methylamino group or the piperazine ring itself can serve as attachment points for these reporter moieties. For example, coupling a fluorescent dye to the secondary amine would allow for the creation of a probe to visualize the distribution of its target within cellular compartments. Similarly, attaching a biotin molecule would enable affinity chromatography-based isolation of the binding partners. The development of such probes is crucial for understanding the biological roles of newly discovered targets. nih.govnih.gov
Utilization as a Synthetic Building Block for Complex Organic Molecules
The piperazine-2-one core is a privileged scaffold in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. mdpi.comresearchgate.net This makes this compound an attractive starting point for the synthesis of more complex molecules with potential therapeutic applications. acs.orgnih.govnih.gov
Combinatorial chemistry and high-throughput screening are powerful strategies for discovering new drug leads. nih.gov These approaches rely on the synthesis of large libraries of diverse compounds that can be rapidly tested for biological activity. The this compound scaffold is well-suited for library synthesis due to its multiple reactive sites. nih.gov
The secondary amine, the tertiary amine within the ring, and the lactam functionality can all be selectively modified to introduce a wide range of chemical substituents. This allows for the creation of a large and diverse library of compounds from a single starting scaffold. These libraries can then be screened against various biological targets to identify novel hits with desired activities. The piperazin-2-one (B30754) framework provides a rigidifying element which can help in pre-organizing the appended functionalities for optimal interaction with a biological target. nih.gov
Table 2: Reactive Sites on this compound for Library Synthesis
| Reactive Site | Potential Reactions | Resulting Functionality |
| Secondary Amine | Acylation, Alkylation, Reductive Amination | Amides, Tertiary Amines, Substituted Amines |
| Lactam Carbonyl | Reduction, Nucleophilic Addition | Piperazines, Substituted Piperazines |
| Piperazine Nitrogen (N-1) | Alkylation, Arylation | N-Substituted Piperazin-2-ones |
Many natural products with important biological activities contain heterocyclic scaffolds. researchgate.net The piperazin-2-one structure can serve as a synthetic precursor for the creation of analogues of these natural products. By incorporating the this compound core into a synthetic route, chemists can generate novel molecules that mimic the structure and function of a natural product but may have improved properties, such as enhanced stability or better bioavailability.
Furthermore, this scaffold can be used to create research tools to study the mechanism of action of natural products. For example, a simplified analogue of a complex natural product could be synthesized using the piperazin-2-one core to probe which structural features are essential for its biological activity.
Exploratory Applications in Materials Science or Polymer Chemistry
While the primary applications of piperazine derivatives are in the life sciences, their unique chemical properties also make them interesting candidates for materials science and polymer chemistry research. mdpi.com The presence of multiple nitrogen atoms allows for their use as ligands for metal coordination, potentially leading to the formation of metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or photophysical properties.
The reactive amine functionalities on this compound could also be used to incorporate this scaffold into polymer backbones. For example, it could act as a monomer in the synthesis of polyamides or polyureas. The resulting polymers might exhibit unique properties, such as enhanced thermal stability or specific binding capabilities due to the presence of the piperazin-2-one moiety. While this area is still largely exploratory for this specific scaffold, the broader class of piperazine-containing polymers has been investigated for applications ranging from gas capture to drug delivery.
Future Directions and Emerging Research Avenues
Exploration of Novel and Greener Synthetic Routes for Piperazinone Frameworks
One promising avenue is the application of photocatalysis, which has been demonstrated as a novel route for the synthesis of piperazine (B1678402) from N-(2,3-dihydroxypropyl)ethylenediamine. rsc.org This approach, utilizing semiconductor-loaded zeolite composite catalysts, offers a greener alternative to traditional methods. rsc.org Additionally, the development of one-pot, multi-component reactions for the synthesis of complex heterocyclic systems is gaining traction. These methods offer the advantage of creating molecular complexity in a single step, thereby reducing the number of purification stages and improving efficiency.
The synthesis of chiral piperazinone derivatives is another area of active research. google.com The development of stereoselective synthetic routes is crucial, as the biological activity of a compound is often dependent on its stereochemistry. Future methodologies may involve the use of chiral catalysts or enzymatic reactions to achieve high enantiomeric purity.
| Synthetic Approach | Potential Advantages |
| Photocatalysis | Environmentally friendly, potentially higher yields |
| Multi-component reactions | Increased efficiency, reduced waste |
| Stereoselective synthesis | Production of enantiomerically pure compounds with specific biological activity |
Integration of Advanced Computational Methods for De Novo Design of Piperazinone-Based Compounds
Computational chemistry has become an indispensable tool in modern drug discovery. researchgate.net For the de novo design of novel piperazinone-based compounds, advanced computational methods offer the ability to explore vast chemical spaces and predict the biological activity of virtual molecules. Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can be employed to design compounds with improved affinity and selectivity for their biological targets. nih.govnih.gov
De novo design algorithms can generate novel molecular structures from scratch, tailored to fit the binding site of a specific protein. rsc.org This approach allows for the creation of compounds with unique intellectual property that are optimized for desired pharmacological properties. researchgate.net For instance, the "BREED" algorithm allows for the hybridization of known ligands to create new chemical entities with potentially enhanced activity. mdpi.com
The application of these computational tools to the 4-[2-(Methylamino)ethyl]piperazin-2-one scaffold could lead to the design of new derivatives with enhanced potency and a more favorable pharmacokinetic profile. By modeling the interactions of these virtual compounds with various biological targets, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources.
Identification of Underexplored Biological Targets and Novel Mechanisms of Action for the Piperazinone Class
The piperazine moiety is a common feature in a wide range of biologically active compounds, including approved drugs targeting various receptors and enzymes. nih.gov However, the full spectrum of biological targets for the piperazinone class remains to be elucidated. Future research should focus on identifying novel biological targets and understanding the mechanisms of action of these compounds.
High-throughput screening campaigns against diverse panels of biological targets can uncover unexpected activities for piperazinone derivatives. Furthermore, chemoproteomics and activity-based protein profiling are powerful techniques that can be used to identify the direct cellular targets of these compounds.
For example, various piperazine derivatives have shown activity as anticancer agents, serotonin (B10506) reuptake inhibitors, and antimicrobials. mdpi.comnih.govmdpi.com The exploration of this compound and its analogues against a broad range of targets, including kinases, G-protein coupled receptors, and ion channels, could reveal novel therapeutic applications. Understanding the polypharmacology of these compounds, where a single molecule interacts with multiple targets, could also open up new avenues for treating complex diseases.
Synergistic Approaches Combining Chemical Synthesis, Biological Evaluation, and Artificial Intelligence in Drug Discovery Research
The future of drug discovery lies in the seamless integration of multiple disciplines. A synergistic approach that combines innovative chemical synthesis, comprehensive biological evaluation, and the predictive power of artificial intelligence (AI) will be crucial for accelerating the development of new piperazinone-based therapeutics. researchgate.net
This integrated workflow would begin with the de novo design of virtual libraries of piperazinone derivatives using AI and computational chemistry. The most promising candidates would then be synthesized using novel and efficient routes. These compounds would subsequently undergo extensive biological evaluation, including in vitro and in vivo studies, to determine their efficacy and mechanism of action. researchgate.net
The data generated from these biological assays would then be fed back into the AI models to refine the predictive algorithms and guide the design of the next generation of compounds. This iterative cycle of design, synthesis, and testing, powered by machine learning, has the potential to significantly shorten the drug discovery timeline and increase the success rate of bringing new medicines to the clinic. researchgate.net
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-[2-(Methylamino)ethyl]piperazin-2-one, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from piperazine derivatives. For example, intermediates like dibenzo[b,f][1,4]oxazepines with piperazinyl substituents can be synthesized via nucleophilic substitution or condensation reactions under controlled pH and temperature . Characterization of intermediates is achieved using mass spectrometry (MS) for molecular weight confirmation (e.g., m/z 198 [M + H]+ for piperazine-containing intermediates) and H NMR to verify proton environments, such as methylamino ethyl group signals (δ ~2.8–3.2 ppm) .
Q. Which spectroscopic methods are critical for confirming the structure of this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer : High-resolution MS (HRMS) is essential for determining molecular formula accuracy (e.g., CHNO). H NMR will reveal distinct signals for the methylamino group (δ 2.3–2.5 ppm), ethyl bridge protons (δ 2.6–3.0 ppm), and piperazin-2-one carbonyl (δ ~170 ppm in C NMR). X-ray crystallography, as demonstrated for related piperazinium salts, provides definitive stereochemical confirmation .
Q. How should researchers assess the solubility and stability of this compound under varying experimental conditions?
- Methodological Answer : Solubility can be tested in polar aprotic solvents (e.g., DMSO, acetonitrile) and aqueous buffers (pH 1–12) using UV-Vis spectroscopy or HPLC. Stability studies should include accelerated degradation tests under thermal (40–60°C), oxidative (HO), and photolytic conditions, with degradation products analyzed via LC-MS .
Advanced Research Questions
Q. How can conflicting NMR data during structural elucidation be resolved?
- Methodological Answer : Contradictions in proton assignments (e.g., overlapping signals) require advanced 2D NMR techniques:
- COSY identifies scalar-coupled protons (e.g., ethyl bridge connectivity).
- HSQC/TOCSY resolves carbon-proton correlations and spin systems.
- NOESY confirms spatial proximity of substituents. Cross-referencing with X-ray data (e.g., bond angles in piperazine rings) resolves ambiguities .
Q. What strategies optimize yield and purity in multi-step syntheses of this compound?
- Methodological Answer :
- DoE (Design of Experiments) : Vary reaction parameters (temperature, solvent, catalyst) to identify optimal conditions. For example, using triethylamine as a base in acetonitrile at 60°C improved yields in similar piperazine syntheses .
- Purification : Employ gradient column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization from ethanol to isolate high-purity (>95%) product. Monitor purity via HPLC (C18 column, 0.1% TFA in HO/ACN gradient) .
Q. How can structure-activity relationships (SAR) be investigated for bioactivity in analogs of this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., alkyl groups on the piperazine ring, ethyl bridge length) using methods from related studies .
- Bioassays : Test analogs in target-specific assays (e.g., receptor binding, enzyme inhibition).
- Computational Modeling : Use molecular docking (AutoDock, Schrödinger) to correlate structural features (e.g., electron density at the carbonyl group) with activity. Statistical tools like PLS regression quantify SAR trends .
Q. What are the degradation pathways and impurity profiles of this compound under stress conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to acid (0.1M HCl), base (0.1M NaOH), and UV light (ICH Q1B guidelines).
- LC-HRMS/MS : Identify degradation products (e.g., hydrolyzed piperazine ring, oxidized ethyl group).
- Quantification : Use validated HPLC methods with reference standards (e.g., EP impurity standards) to quantify impurities ≤0.15% .
Q. How does stereochemistry influence the physicochemical properties of this compound, and how can stereoisomers be controlled during synthesis?
- Methodological Answer : Stereochemistry (e.g., cis/trans configurations) affects solubility and receptor binding. Control via:
- Chiral Resolving Agents : Use (1R,4R)- or (1S,4S)-cyclohexane diamine derivatives to direct stereospecific reactions .
- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) for enantioselective piperazine ring formation.
- Analytical Confirmation : Compare optical rotation and CD spectra with enantiopure standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
